REACTION_CXSMILES
|
[CH2:1]1[CH2:5][O:4][CH2:3][CH2:2]1.[O:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH:7]1[O:12]CCCCCCBr.BrCCBr.C([O-])(O)=O.[Na+]>CO.CC1C=CC(S(O)(=O)=O)=CC=1>[O:4]1[CH:5]=[CH:1][CH:2]=[C:3]1[C:7]([C:8]1[O:6][CH:11]=[CH:10][CH:9]=1)=[O:12] |f:3.4|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O1C(CCCC1)OCCCCCCBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Name
|
halide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Weinreb amide
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at rt overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Preparation of 1-(2-Furyl)-7-hydroxy-1-heptanone (R=n-C6H12OH)—Magnesium turnings (8.20 g, 0.342 mol, 4.5 eq/halide)
|
Type
|
STIRRING
|
Details
|
The resulting slurry was stirred (3 h)
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
quenched with equal amounts of 1 N HCl and H2O
|
Type
|
TEMPERATURE
|
Details
|
After warming to rt the mixture
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with Et2O (2×)
|
Type
|
WASH
|
Details
|
The combined organics were washed with sat'd
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
NaHCO3, brine, dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to yield crude residue, which
|
Type
|
STIRRING
|
Details
|
to stir overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
WASH
|
Details
|
The hexane portion was washed with H2O (2×), brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to yield crude furyl ketone, which
|
Type
|
DISTILLATION
|
Details
|
was distilled under vacuum (b.p. 164–167° C., 0.2 mm Hg)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(=CC=C1)C(=O)C=1OC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 35.4 mmol | |
AMOUNT: MASS | 6.95 g | |
YIELD: PERCENTYIELD | 53.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |